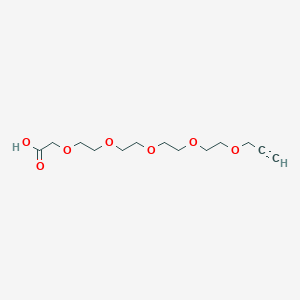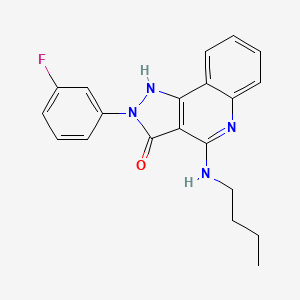
プロパルギル-PEG5-CH2CO2H
概要
説明
Propargyl-PEG5-CH2CO2H is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which are used to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
科学的研究の応用
Propargyl-PEG5-CH2CO2H has a wide range of scientific research applications, including:
作用機序
Target of Action
Propargyl-PEG5-CH2CO2H, also known as Propargyl-PEG4-CH2COOH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The compound contains a propargyl group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, DCC) to form a stable amide bond . The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Biochemical Pathways
The compound’s mode of action allows it to be involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and the compound’s role in this system allows it to selectively degrade target proteins .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-CH2CO2H is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl groups. The compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The reaction conditions typically involve the use of copper catalysts and appropriate solvents to facilitate the cycloaddition reaction.
Industrial Production Methods
The industrial production of Propargyl-PEG5-CH2CO2H involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Propargyl-PEG5-CH2CO2H primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for the synthesis of complex molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving Propargyl-PEG5-CH2CO2H include copper catalysts, azide-containing molecules, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction conditions typically involve mild temperatures and neutral pH to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions involving Propargyl-PEG5-CH2CO2H are PROTAC molecules. These molecules consist of two different ligands connected by the Propargyl-PEG5-CH2CO2H linker, one ligand for an E3 ubiquitin ligase and the other for the target protein .
類似化合物との比較
Propargyl-PEG5-CH2CO2H is unique due to its ability to undergo click chemistry reactions and its role as a linker in PROTACs. Similar compounds include other PEG-based linkers and alkyne-containing molecules used in click chemistry. Propargyl-PEG5-CH2CO2H stands out for its high efficiency and selectivity in forming PROTAC molecules .
List of Similar Compounds
- PEG-based linkers
- Alkyne-containing molecules
- Other PROTAC linkers
特性
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMZZIPISUGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Tert-butyl-5-(4-chlorophenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B610173.png)










